十八酰胺,N,N-二丁基-

描述

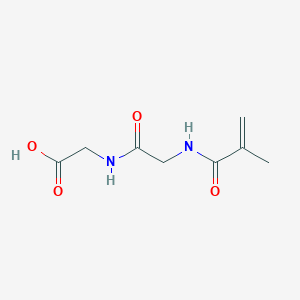

Octadecanamide, N,N-dibutyl-, also known as Stearamide, is a compound with the molecular formula C22H45NO . It has a molecular weight of 339.6 g/mol . The IUPAC Standard InChI is InChI=1S/C22H45NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h3-21H2,1-2H3,(H,23,24) .

Molecular Structure Analysis

The molecular structure of Octadecanamide, N,N-dibutyl- can be represented as a 2D Mol file . The IUPAC Standard InChIKey is OHOPIZUOANPWQS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

Octadecanamide, N,N-dibutyl- has a molecular weight of 339.6 g/mol . The exact physical and chemical properties such as boiling point, melting point, etc., are not explicitly mentioned in the search results .科学研究应用

橡胶改性沥青的粘度降低:十八酰胺已被有效地用作橡胶粉改性沥青混合过程中的粘度降低剂。该应用增强了流动性,并降低了橡胶粉改性沥青的混合温度,而不会显着影响性能指标 (Z. Liqun, 2010)。

超细碳颗粒上的异相成核:在一项探索各种化合物在纳米级碳颗粒上成核的研究中,十八酰胺是其中一种被研究的化合物。该研究重点了解每种工作流体在不同温度和蒸汽压条件下的成核过程 (Doh-Won Lee 等人,2003)。

高放废液中锕系元素的分离:N,N,N′,N′‐四辛基二甘醇酰胺 (TODGA) 等十八酰胺衍生物已被评估用于从模拟高放废液溶液中分离次锕系元素。该应用在核废物管理和环境保护领域具有重要意义 (S. Ansari 等人,2005)。

胶束和微乳液的形成:十八酰三甲基溴化铵(一种与十八酰胺相关的化合物)已被研究其在形成正向和反向胶束(微乳液)中的行为。这项研究与化学和材料科学领域相关 (Kajari Maiti 等人,2007)。

使用 N,N-二烷基酰胺萃取钍:已研究十八酰胺衍生物从硝酸介质中萃取钍到疏水离子液体相中的有效性。这项研究对于核化学领域萃取技术的进步具有重要意义 (A. Rao & B. S. Tomar, 2016)。

石英浮选:N-(2-氨基乙基)-十八酰胺(与十八酰胺具有结构相似性)已被用作石英浮选中的捕收剂。该应用与矿物加工和萃取领域相关 (Shi-min Zhao, 2003)。

金属成型和生物医学领域的润滑:已探索在水包油乳液中使用十八酰胺衍生物来在金属表面生成边界膜。这项研究对金属成型操作中的润滑和潜在的生物医学应用有影响 (J. Yan 等人,2014)。

大脑中的神经调节剂:某些脂肪酸的酰胺衍生物(包括十八酰胺)被认为是神经调节剂,可以影响大脑受体,可能在睡眠、情绪和警觉性调节中发挥作用 (J. Huidobro‐Toro & R. Harris, 1996)。

作用机制

Target of Action

A related compound, dibutyl phthalate (dbp), has been shown to interact with the aryl hydrocarbon receptor (ahr) in mouse cortical neurons .

Mode of Action

It’s worth noting that dbp-induced apoptosis and neurotoxicity are mediated via the ahr . This suggests that Octadecanamide, N,N-dibutyl- might have a similar interaction with its targets, leading to changes at the cellular level.

Biochemical Pathways

The related compound dbp has been found to affect the “lps-inos-inflammatory mediators” inflammatory signaling pathway . This could potentially provide some insight into the biochemical pathways affected by Octadecanamide, N,N-dibutyl-.

Result of Action

Dbp has been shown to stimulate caspase-3 and ldh activities as well as ros formation in a concentration and time-dependent manner . This suggests that Octadecanamide, N,N-dibutyl- might have similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octadecanamide, N,N-dibutyl-. For instance, exogenous diisooctyl phthalate and dibutyl phthalate have been shown to increase the activities of urease, sucrase, and catalase in the rhizosphere of watermelon in continuous cropping systems . This suggests that environmental factors such as soil type and the presence of other compounds can influence the action of Octadecanamide, N,N-dibutyl-.

生化分析

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of Octadecanamide, N,N-dibutyl- vary with different dosages in animal models .

属性

IUPAC Name |

N,N-dibutyloctadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPFYQODGYGZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

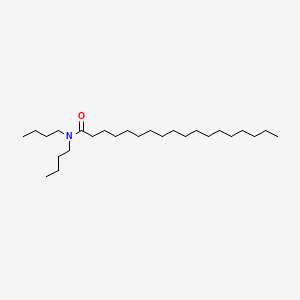

CCCCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562062 | |

| Record name | N,N-Dibutyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-88-9 | |

| Record name | N,N-Dibutyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one](/img/no-structure.png)

![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)